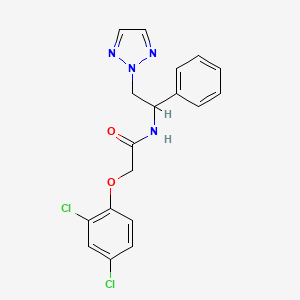
2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide, also known as DPTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and agriculture.
Applications De Recherche Scientifique
Synthesis and Molecular Structure Analysis
Research on compounds structurally related to 2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide focuses on the synthesis and exploration of their molecular structures, aiming to understand their potential applications in various fields, including pharmaceuticals and agriculture. For instance, Sharma et al. (2018) synthesized a compound with similar structural features, focusing on its anticancer properties through molecular docking analysis, suggesting the relevance of such compounds in drug development (Sharma et al., 2018). Similarly, Xue et al. (2008) detailed the synthesis of a novel compound, highlighting its crystal structure and potential interactions, which could inform the design of new materials or pharmaceutical agents (Xue et al., 2008).
Antimicrobial and Antitumor Activity
Several studies have investigated the antimicrobial and antitumor activities of compounds structurally related to 2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide. Patel and Shaikh (2011) synthesized derivatives showing significant antimicrobial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2011). Furthermore, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, some of which displayed notable antitumor activities, suggesting the utility of these compounds in cancer research (Yurttaş et al., 2015).
Herbicide Safeners and Metabolism Studies
Compounds with dichloroacetamide safeners, such as the ones studied by Latli and Casida (1995), are crucial for understanding the metabolism and mode of action of herbicides, potentially leading to the development of safer and more efficient agricultural chemicals (Latli & Casida, 1995). Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides, shedding light on the mechanisms that could influence the environmental fate and safety of these compounds (Coleman et al., 2000).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-14-6-7-17(15(20)10-14)26-12-18(25)23-16(11-24-21-8-9-22-24)13-4-2-1-3-5-13/h1-10,16H,11-12H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZCEXBBBSRQLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

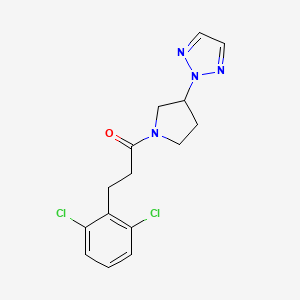

![3-[(Z)-(dimethylamino)methylidene]-6-methyl-2H-thiochromen-4-one](/img/structure/B2409329.png)
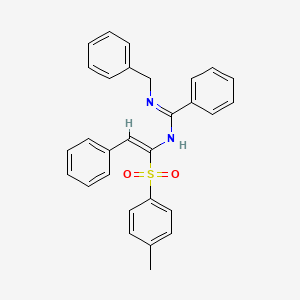
![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409331.png)
![N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide](/img/structure/B2409333.png)
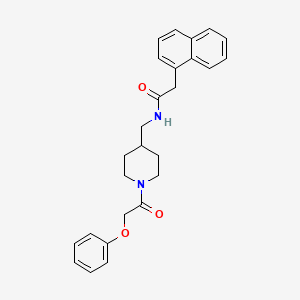
![3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2409336.png)

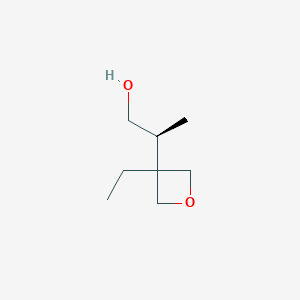
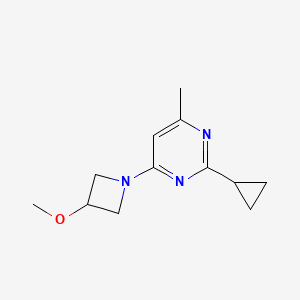
![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2409342.png)
![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2409343.png)
![Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2409344.png)